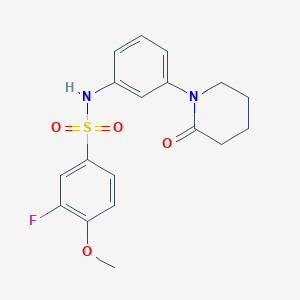

3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c1-25-17-9-8-15(12-16(17)19)26(23,24)20-13-5-4-6-14(11-13)21-10-3-2-7-18(21)22/h4-6,8-9,11-12,20H,2-3,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZFMFYMUWNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidinyl Phenyl Intermediate: The initial step involves the synthesis of the piperidinyl phenyl intermediate. This can be achieved through the reaction of a suitable phenyl derivative with piperidine under controlled conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or fluorine groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Sulfonamide derivatives have been extensively studied for their anticancer properties. Compounds similar to 3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide have shown promise in modulating protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. For instance, the ability to inhibit specific kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that sulfonamides can exhibit broad-spectrum antimicrobial activity. The structural features of this compound may enhance its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Enzyme Inhibition Studies

Inhibitors of Acetylcholinesterase

Sulfonamide compounds are investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The potential of this compound to act as a reversible inhibitor could provide therapeutic avenues for managing symptoms associated with cognitive decline .

α-Glucosidase Inhibition

Another significant application is in the management of Type 2 diabetes mellitus through the inhibition of α-glucosidase. This enzyme plays a vital role in carbohydrate metabolism, and its inhibition can lead to reduced glucose absorption, thereby helping to control blood sugar levels .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of sulfonamides like this compound is critical for optimizing their pharmacological properties. Modifications at various positions of the sulfonamide structure can significantly influence their biological activities, including potency and selectivity towards specific targets .

Case Study 1: Anticancer Efficacy

A study demonstrated that a series of sulfonamide derivatives exhibited potent anticancer activity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of compounds structurally related to this compound .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were tested against multiple bacterial strains, showing significant inhibitory effects. The results suggested that modifications enhancing lipophilicity improved membrane permeability, leading to better antimicrobial efficacy .

Data Tables

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The piperidinyl phenyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| Target Compound | ~400 (estimated) | N/A | 3-Fluoro, 4-methoxy, 2-oxopiperidin-phenyl |

| N-{3-[2-Cyano-3-(Trifluoromethyl)Phenoxy]Phenyl}-... | 434.3 | 96–97 | Trifluorobutane, cyano-trifluoromethyl |

| 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)... | 589.1 | 175–178 | Chromen, pyrazolo-pyrimidin |

| N-(4-{[4-(Diethylamino)-6-Methylpyrimidin-2-yl]... | ~450 (estimated) | N/A | Diethylamino, pyrimidinyl |

Biological Activity

3-Fluoro-4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound's biological activity has garnered attention due to its structural features that suggest possible interactions with biological targets, particularly in the context of cancer and antimicrobial activity.

Structural Characteristics

The compound can be described by its molecular structure, which includes:

- A fluoro group at the 3-position of the benzene ring.

- A methoxy group at the 4-position.

- A benzenesulfonamide moiety that enhances its solubility and biological activity.

- An oxopiperidine substituent that may influence its pharmacodynamics.

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance:

- In vitro studies have shown that compounds with similar structural features can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. Compounds synthesized with a similar framework exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen, indicating strong potential as lead compounds for further development .

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been widely documented:

- Studies indicate that certain derivatives demonstrate substantial antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. For example, compounds structurally related to this compound have shown promising results in terms of minimum inhibitory concentrations (MICs), suggesting their utility in treating bacterial infections .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase.

- Antibacterial Mechanisms : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria, which is essential for their growth.

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide derivatives:

- In a comparative study, a series of synthesized compounds were tested for anticancer activity against MCF-7 cells. The most potent compound achieved an IC50 value of 2.52 µM, demonstrating superior efficacy compared to established drugs .

- Another study focused on antimicrobial properties revealed that a derivative with structural similarities showed significant inhibition against both gram-positive and gram-negative bacteria, reinforcing the therapeutic potential of this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.